N-(5-chloro-2-methoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
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Description
The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also has a chloro group (Cl), a methoxy group (OCH3), and an acetamide group (CH3CONH2) attached to it .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through reactions involving hydrazonoyl halides . These reactions can involve alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyrimidine rings would contribute to the rigidity of the molecule, while the chloro, methoxy, and acetamide groups could influence its polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the triazole and pyrimidine rings might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar methoxy and acetamide groups could influence its solubility in different solvents .Future Directions
The future research directions for this compound could include exploring its potential biological activities, given the known activities of many triazole and pyrimidine derivatives . Additionally, further studies could investigate its physical and chemical properties, and develop methods for its synthesis.
Mechanism of Action
Target of Action
The compound, also known as F5060-0167, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
F5060-0167 interacts with CDK2, inhibiting its activity . This interaction results in significant changes in the cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, F5060-0167 prevents this transition, thereby halting cell proliferation .
Result of Action
The primary result of F5060-0167’s action is the inhibition of cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O3/c1-3-22-14-13(19-20-22)15(24)21(8-17-14)7-12(23)18-10-6-9(16)4-5-11(10)25-2/h4-6,8H,3,7H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOGHZJHROSORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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